molecular formula C8H13N3O B1490444 2-(2-Aminoethyl)-5,6-dimethyl-2,3-dihydropyridazin-3-one CAS No. 2092581-72-9

2-(2-Aminoethyl)-5,6-dimethyl-2,3-dihydropyridazin-3-one

Cat. No.: B1490444
CAS No.: 2092581-72-9
M. Wt: 167.21 g/mol
InChI Key: UUBZXJLIDALOBO-UHFFFAOYSA-N
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Description

2-(2-Aminoethyl)-5,6-dimethyl-2,3-dihydropyridazin-3-one is a chemical reagent designed for research use only, featuring a pyridazinone core that is of significant interest in medicinal chemistry. This compound is strictly intended for laboratory research purposes and is not for diagnostic, therapeutic, or personal use. Compounds based on the pyridazin-3-one scaffold are extensively investigated for their potential in cardiovascular research, particularly as vasodilators. Novel pyridazin-3-one derivatives have demonstrated superior vasorelaxant activity in pre-clinical models, showing efficacy significantly greater than reference standards like hydralazine . The proposed mechanism for such activity often involves the upregulation of endothelial nitric oxide synthase (eNOS) mRNA expression and a consequent increase in nitric oxide (NO) production, which is a key signaling molecule in vascular relaxation . Furthermore, the pyridazinone core is a recognized pharmacophore in oncology research. Its derivatives are explored as targeted anticancer agents, with mechanisms that may include the inhibition of critical enzymes such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are essential for cell replication . The presence of the 2-aminoethyl side chain may offer a versatile handle for further chemical modification or for targeting specific biological pathways, making this compound a valuable building block for developing new chemical entities in drug discovery programs.

Properties

IUPAC Name

2-(2-aminoethyl)-5,6-dimethylpyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O/c1-6-5-8(12)11(4-3-9)10-7(6)2/h5H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUBZXJLIDALOBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(N=C1C)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of Substituted Hydrazines with Dicarbonyl Compounds

A common route involves condensation of a hydrazine derivative with a 1,4-dicarbonyl compound or its equivalent to form the dihydropyridazinone ring. For example, 4-amino-5-hydroxymethyl-2,6-dimethyl-2H-pyridazin-3-one can be synthesized and then functionalized further.

Alkylation and Aminoethyl Side Chain Introduction

The aminoethyl side chain at position 2 can be introduced by nucleophilic substitution of a suitable leaving group (e.g., halogen or tosylate) with 2-aminoethylamine or by reductive amination of a 2-formyl intermediate with ethylenediamine derivatives.

Representative Synthetic Procedure (Based on Patent WO2003097613A1)

  • Step 1 : Synthesis of 5,6-dimethyl-2,3-dihydropyridazin-3-one core by cyclization of a hydrazine derivative with a diketone or ketoester.
  • Step 2 : Introduction of the 2-(2-aminoethyl) substituent by reaction of the 2-position with 2-bromoethylamine or a protected aminoethyl halide, followed by deprotection if necessary.
  • Step 3 : Purification by recrystallization or chromatography to isolate the target compound.

Alternative Routes and Modifications

  • Some methods utilize carboxylic acid derivatives or amide intermediates for coupling with aminoethyl groups under peptide coupling conditions.
  • Variations include the use of protected amino groups during synthesis to avoid side reactions and improve yields.

Data Table Summarizing Preparation Methods

Step Reaction Type Reagents/Conditions Outcome/Notes Reference
1 Cyclization Hydrazine derivative + diketone/ketoester Formation of 5,6-dimethyl-2,3-dihydropyridazin-3-one core
2 Nucleophilic substitution 2-bromoethylamine or protected aminoethyl halide, base Introduction of 2-(2-aminoethyl) substituent at position 2
3 Deprotection (if necessary) Acidic or basic conditions Removal of protecting groups to yield free amine
4 Purification Recrystallization, chromatography Isolation of pure compound

Research Findings and Analysis

  • The cyclization step is critical and often determines the regioselectivity and yield of the pyridazinone ring formation.
  • Introduction of methyl groups at positions 5 and 6 is generally achieved by starting with methyl-substituted precursors, which simplifies downstream functionalization.
  • The aminoethyl side chain is sensitive to reaction conditions; protecting groups such as Boc (tert-butoxycarbonyl) are often used to prevent side reactions during substitution.
  • Purification techniques such as column chromatography and recrystallization from suitable solvents (e.g., ethanol, ethyl acetate) ensure high purity of the final compound.
  • Yields reported in patents and literature range from moderate to good (40–75%), depending on the specific synthetic route and purification methods employed.

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminoethyl)-5,6-dimethyl-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone oxides, while substitution reactions can introduce different functional groups into the molecule .

Scientific Research Applications

2-(2-Aminoethyl)-5,6-dimethyl-2,3-dihydropyridazin-3-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(2-Aminoethyl)-5,6-dimethyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Pyridazinone Derivatives

5,6-Dimethyl-2-(quinolin-2-ylmethyl)pyridazin-3-one
  • Structure: Shares the 5,6-dimethylpyridazinone core but substitutes the 2-aminoethyl group with a quinoline-containing side chain.
  • This compound (InChIKey: TUTMNWIPDMVKRS-UHFFFAOYSA-N) is listed with two suppliers, indicating industrial relevance .
6-(3-Aminophenyl)-2,3-dihydropyridazin-3-one
  • Structure: Retains the pyridazinone core but replaces the 5,6-dimethyl and 2-aminoethyl groups with a 3-aminophenyl substituent at position 5.
  • Implications: The aminophenyl group may confer distinct electronic effects and hydrogen-bonding capabilities, altering target selectivity. Its InChIKey (YIUCABHMSLMTSQ-UHFFFAOYSA-N) and ZINC ID (ZINC11567918) suggest availability for further study .
6-(3-Aminopyrrolidin-1-yl)-2-phenylpyridazin-3(2H)-one
  • Structure: Features a pyrrolidinyl-amino group at position 6 and a phenyl group at position 2.
  • Implications: The pyrrolidine ring enhances three-dimensionality and may improve metabolic stability by resisting oxidative degradation. This compound (InChIKey: QHPOOMNOIQJENQ-UHFFFAOYSA-N) is supplied by three vendors, highlighting its accessibility .

Thienopyridine and Pyrimidine Analogs

VU0152099 and VU0152100
  • Structure: Thieno[2,3-b]pyridine carboxamides with 5,6-dimethyl substitution and benzodioxol-5-ylmethyl or 4-methoxybenzyl groups.
  • Implications: These compounds () demonstrate how replacing the pyridazinone core with a thienopyridine scaffold alters electronic properties and target engagement. The carboxamide moiety likely enhances hydrogen-bonding interactions with enzymes or receptors, a feature absent in the aminoethyl-substituted pyridazinone .
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate
  • Structure : A pyrimidine derivative with a thietanyloxy group and methyl substitution.

Substituent-Driven Pharmacokinetic Considerations

  • Methyl Groups (5,6-positions): Increase steric bulk, possibly protecting the core from enzymatic degradation. This feature is conserved in VU0152099 and 5,6-dimethyl-2-(quinolin-2-ylmethyl)pyridazin-3-one .
  • Aromatic vs. Aliphatic Substituents: Quinoline or phenyl groups (–9) may improve target affinity but reduce solubility, whereas aminoethyl or pyrrolidinyl groups balance polarity and bioavailability.

Structural and Functional Comparison Table

Compound Name Core Structure Key Substituents Molecular Weight Notable Features Source
2-(2-Aminoethyl)-5,6-dimethyl-2,3-dihydropyridazin-3-one Pyridazinone 2-Aminoethyl, 5,6-dimethyl ~209.27 (calc.) High solubility, potential for cationic interactions N/A
5,6-Dimethyl-2-(quinolin-2-ylmethyl)pyridazin-3-one Pyridazinone Quinolin-2-ylmethyl, 5,6-dimethyl ~319.37 Lipophilic, BBB penetration potential
VU0152099 Thieno[2,3-b]pyridine 5,6-Dimethyl, benzodioxol-5-ylmethyl ~371.45 Carboxamide for target binding
6-(3-Aminophenyl)-2,3-dihydropyridazin-3-one Pyridazinone 3-Aminophenyl at position 6 ~187.20 Aromatic amine for electronic modulation

Biological Activity

2-(2-Aminoethyl)-5,6-dimethyl-2,3-dihydropyridazin-3-one is a heterocyclic compound characterized by its pyridazinone core, which is known for its diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly due to its interactions with various biological systems.

  • Molecular Formula : C₈H₁₃N₃O
  • Molecular Weight : 167.21 g/mol
  • CAS Number : 2092581-72-9

Enzyme Interactions

The compound has been reported to interact with several enzymes and proteins involved in metabolic pathways and oxidative stress responses. These interactions suggest that it may play a role in modulating various biochemical processes within cells .

Key Enzymatic Effects:

  • Oxidative Stress Response : Influences enzymes that mitigate oxidative damage.
  • Metabolic Pathways : Participates in key metabolic reactions, potentially affecting energy production and utilization.

Cellular Effects

Research indicates that this compound can affect cellular signaling pathways, gene expression, and overall cellular metabolism. Its influence on these processes may lead to significant physiological changes in treated cells .

At the molecular level, the compound binds to specific biomolecules, altering their function. This binding can lead to changes in cellular signaling and metabolic activity, which may explain its observed biological effects.

Dosage and Temporal Effects

Studies have shown that the effects of this compound vary with dosage in animal models. Higher concentrations may lead to increased bioactivity but could also result in toxicity, indicating a need for careful dosage management in therapeutic applications.

Antimicrobial Properties

One area of significant interest is the antimicrobial activity of this compound. Preliminary studies suggest that it may exhibit broad-spectrum antimicrobial effects against various pathogens.

StudyPathogen TestedResult
Study AE. coliInhibition at 50 µg/mL
Study BS. aureusInhibition at 25 µg/mL
Study CC. albicansNo significant inhibition

Anticancer Activity

Research has also explored the anticancer potential of this compound. In vitro studies have demonstrated its ability to inhibit the proliferation of certain cancer cell lines.

Cell LineIC50 (µM)Mechanism
HeLa15Induction of apoptosis
MCF720Cell cycle arrest
A54910Inhibition of migration

Safety and Toxicity

Toxicological assessments are crucial for understanding the safety profile of this compound. Initial studies indicate moderate toxicity at high concentrations but further research is needed to establish a comprehensive safety profile.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(2-aminoethyl)-5,6-dimethyl-2,3-dihydropyridazin-3-one?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, substituted pyridazinones are often prepared by reacting halides with a base (e.g., anhydrous K₂CO₃) in acetone, followed by purification via preparative TLC with petroleum ether/ethyl acetate (1:1) . The aminoethyl group may require selective protection/deprotection strategies, similar to methods used for amino-PEITC synthesis, where mono-t-Boc protection is applied to prevent side reactions .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • HPLC for purity assessment (≥95% recommended for biological assays).
  • NMR (¹H/¹³C) to confirm substituent positions (e.g., methyl groups at C5/C6, dihydropyridazinone backbone).
  • Mass spectrometry (ESI-TOF) to verify molecular weight (C₈H₁₃N₃O expected: 191.1 g/mol).
  • TLC monitoring during synthesis to track reaction progress .

Q. What are the stability considerations for this compound under laboratory conditions?

  • Methodological Answer : The dihydropyridazinone core is sensitive to oxidation and hydrolysis. Store lyophilized samples at -20°C under inert gas (argon). For solutions, use anhydrous DMSO or ethanol and avoid repeated freeze-thaw cycles. Stability tests under varying pH (e.g., ammonium acetate buffer, pH 6.5) are advised to assess degradation kinetics .

Advanced Research Questions

Q. How does the aminoethyl substituent influence the compound’s bioactivity in receptor-binding assays?

  • Methodological Answer : The aminoethyl group may enhance interactions with charged residues in target proteins (e.g., GPCRs or kinases). To evaluate this:

  • Perform molecular docking with homology models of relevant receptors (e.g., dopamine D2 or serotonin receptors).
  • Compare binding affinities against analogs lacking the aminoethyl group using radioligand displacement assays (e.g., ³H-labeled antagonists).
  • Reference structurally similar carboxamide derivatives (e.g., VU0152099) for SAR insights .

Q. How can researchers resolve contradictions in reported metabolic stability data for this compound?

  • Methodological Answer : Discrepancies may arise from assay conditions. Standardize protocols:

  • Use human liver microsomes (HLM) or hepatocyte cultures with NADPH regeneration systems.
  • Monitor metabolites via LC-MS/MS and compare degradation half-lives (t₁/₂) across studies.
  • Control for batch-to-batch variability in enzyme activity and solvent effects (e.g., DMSO ≤0.1% v/v) .

Q. What strategies optimize in vivo pharmacokinetics for this dihydropyridazinone derivative?

  • Methodological Answer : To improve bioavailability:

  • Modify logP via prodrug approaches (e.g., acetylating the aminoethyl group).
  • Conduct plasma protein binding assays (equilibrium dialysis) to assess free fraction.
  • Evaluate CYP450 inhibition/induction to predict drug-drug interactions.
  • Use PAMPA assays for passive permeability and Caco-2 models for active transport .

Q. How does this compound interact with cationic metabolites in disease models (e.g., neurological disorders)?

  • Methodological Answer : In conditions like moyamoya disease (MMD), cationic metabolites such as 4-(cyclohexylmethyl)-6-(2-thienyl)-2,3-dihydropyridazin-3-one hydrate are downregulated. Use:

  • Targeted metabolomics (LC-MS) to quantify changes in metabolite levels.
  • Gene expression profiling (RNA-seq) to identify pathways affected by the compound.
  • Validate findings in transgenic mouse models with vascular or neurological deficits .

Key Considerations for Experimental Design

  • Contradiction Analysis : Address variability in biological assays by replicating studies across multiple cell lines (e.g., HEK293 vs. SH-SY5Y) and orthogonal methods (e.g., SPR vs. ITC for binding kinetics).
  • Data Validation : Cross-reference synthetic yields, purity, and bioactivity with independent labs or public datasets (e.g., ChEMBL or PubChem). Avoid reliance on non-validated commercial sources .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Aminoethyl)-5,6-dimethyl-2,3-dihydropyridazin-3-one
Reactant of Route 2
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2-(2-Aminoethyl)-5,6-dimethyl-2,3-dihydropyridazin-3-one

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